Siraitic acid A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E,6R)-6-[(1R,4S,5S,8R,9R,12R,13S,16S,17S)-16-hydroxy-5,9,17-trimethyl-11-oxo-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadecan-8-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O5/c1-17(7-6-8-18(2)25(32)33)20-11-13-26(4)22-12-14-29-19(3)21(30)9-10-23(29)28(22,16-34-29)24(31)15-27(20,26)5/h8,17,19-23,30H,6-7,9-16H2,1-5H3,(H,32,33)/b18-8+/t17-,19+,20-,21+,22+,23+,26+,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEBMNJNYRCNCU-RIPWTOCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2C13CCC4C2(CO3)C(=O)CC5(C4(CCC5C(C)CCC=C(C)C(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H]2[C@]13CC[C@@H]4[C@@]2(CO3)C(=O)C[C@]5([C@]4(CC[C@@H]5[C@H](C)CC/C=C(\C)/C(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Siraitic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siraitic acid A, a cucurbitane triterpenoid, represents a class of natural products with significant interest in the scientific community. Found in the roots of Siraitia grosvenorii, this compound and its derivatives are subjects of ongoing research for their potential biological activities. The elucidation of the chemical structure of such complex natural products is a fundamental step in understanding their properties and potential applications in drug discovery and development. This technical guide provides an in-depth overview of the methodologies and data integral to the structural determination of this compound and its analogues.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C29H44O5 | PubChem |

| Molecular Weight | 472.66 g/mol | PubChem |

| IUPAC Name | (E,6R)-6-[(1R,4S,5S,8R,9R,12R,13S,16S,17S)-16-hydroxy-5,9,17-trimethyl-11-oxo-18-oxapentacyclo[10.5.2.0¹,¹³.0⁴,¹².0⁵,⁹]nonadecan-8-yl]-2-methylhept-2-enoic acid | PubChem |

Spectroscopic Data for Structural Elucidation (Illustrated with Siraitic Acid II B)

The definitive structure of a natural product like this compound is established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for assigning the chemical shifts and establishing the connectivity of atoms.

Table 1: ¹H NMR Data of Siraitic Acid II B (500 MHz, in C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 2.52 | m | |

| 3 | 1.85 | m | |

| 6 | 5.80 | dd | 10.5, 3.5 |

| 7 | 2.65 | m | |

| 8 | 1.90 | m | |

| 12α | 2.10 | m | |

| 12β | 1.95 | m | |

| 15α | 2.25 | m | |

| 15β | 1.80 | m | |

| 16 | 4.50 | t | 8.0 |

| 20 | 2.30 | m | |

| 22 | 2.15 | m | |

| 23 | 6.80 | d | 15.5 |

| 24 | 5.90 | dt | 15.5, 7.0 |

| 25 | 2.20 | m | |

| 26 | 1.05 | d | 6.5 |

| 27 | 1.06 | d | 6.5 |

| 28 | 1.35 | s | |

| 29 | 1.25 | s | |

| 30 | 0.95 | s | |

| 1-glc-1' | 4.85 | d | 7.5 |

Table 2: ¹³C NMR Data of Siraitic Acid II B (125 MHz, in C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 48.5 | 16 | 78.0 |

| 2 | 35.5 | 17 | 62.5 |

| 3 | 29.0 | 18 | 22.0 |

| 4 | 40.0 | 19 | 25.0 |

| 5 | 140.0 | 20 | 45.0 |

| 6 | 122.0 | 21 | 28.5 |

| 7 | 42.0 | 22 | 38.0 |

| 8 | 51.0 | 23 | 148.0 |

| 9 | 50.0 | 24 | 125.0 |

| 10 | 41.0 | 25 | 34.0 |

| 11 | 214.8 | 26 | 20.0 |

| 12 | 49.0 | 27 | 20.1 |

| 13 | 47.0 | 28 | 23.2 |

| 14 | 51.5 | 29 | 19.5 |

| 15 | 33.0 | 30 | 18.0 |

| Glc | |||

| 1' | 105.0 | 4' | 71.5 |

| 2' | 75.0 | 5' | 78.5 |

| 3' | 78.0 | 6' | 62.8 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the different structural motifs within the molecule.

Table 3: High-Resolution Mass Spectrometry Data of a Siraitic Acid Analogue

| Ion | m/z [M+Na]⁺ (calculated) | m/z [M+Na]⁺ (found) | Molecular Formula |

| Siraitic Acid II B | 819.4137 | 819.4166 | C41H64O15Na |

Experimental Protocols

The structural elucidation of a novel natural product like this compound follows a standardized workflow.

Isolation and Purification

-

Extraction: The dried and powdered roots of Siraitia grosvenorii are typically extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are subjected to a series of chromatographic techniques for the isolation of pure compounds. These techniques may include:

-

Silica Gel Column Chromatography: For initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography: For separation based on molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., pyridine-d₅, chloroform-d, methanol-d₄) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Processing and Analysis: The acquired data is processed using specialized software. The chemical shifts, coupling constants, and correlations from the 2D spectra are used to piece together the molecular structure.

-

-

Mass Spectrometry:

-

Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via an electrospray ionization (ESI) source.

-

Data Acquisition: High-resolution mass spectra are acquired to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.

-

Data Analysis: The fragmentation pattern is analyzed to confirm the presence of specific substructures within the molecule.

-

Workflow and Logic Diagrams

The process of elucidating the structure of a natural product is a logical sequence of steps, as illustrated in the following diagrams.

Conclusion

The chemical structure elucidation of this compound, and its analogues, is a meticulous process that relies on the synergistic application of sophisticated isolation and spectroscopic techniques. This guide has outlined the fundamental principles and provided illustrative data that form the basis of this scientific endeavor. For researchers in natural product chemistry and drug development, a thorough understanding of these methodologies is paramount for the successful identification and characterization of novel bioactive compounds. The continued investigation into the constituents of Siraitia grosvenorii holds promise for the discovery of new chemical entities with potential therapeutic applications.

The Biosynthesis of Siraitic Acid A: A Technical Guide for Researchers

Abstract

Siraitic acid A, also known as mogroside V, is a intensely sweet triterpenoid glycoside derived from the fruit of Siraitia grosvenorii (monk fruit). Its non-caloric nature makes it a highly sought-after natural sweetener. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development and biotechnology. This document details the enzymatic steps, key intermediates, and presents available quantitative data. Furthermore, it offers detailed experimental protocols for the key analytical and molecular biology techniques employed in the study of this pathway and includes visualizations of the pathway and experimental workflows using the DOT language for Graphviz.

Introduction

The increasing global demand for natural, low-calorie sweeteners has intensified research into the biosynthesis of compounds like this compound. Understanding the intricate enzymatic cascade that produces this valuable molecule is crucial for optimizing its production through metabolic engineering and synthetic biology approaches. The biosynthesis of this compound is a multi-step process involving five key enzyme families: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P448s, and UDP-glucosyltransferases.[1][2][3][4] This guide will systematically dissect each stage of this pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidation and glycosylation steps. The core pathway is illustrated in the diagram below.

Formation of the Triterpene Skeleton

The pathway initiates with the cyclization of the linear precursor 2,3-oxidosqualene to form the pentacyclic triterpene, cucurbitadienol.[5][6] This crucial step is catalyzed by the enzyme cucurbitadienol synthase (SgCS) .[5]

Oxidation of Cucurbitadienol

Following the formation of the cucurbitadienol backbone, a series of oxidation reactions occur, catalyzed by cytochrome P450 monooxygenases (CYPs). The primary enzyme identified in this stage is CYP87D18 , which catalyzes the hydroxylation of cucurbitadienol at the C-11 position to form 11-hydroxycucurbitadienol, followed by its oxidation to 11-oxocucurbitadienol.[7] Subsequent hydroxylation steps, also mediated by CYPs, lead to the formation of the aglycone, mogrol .[5][7]

Stepwise Glycosylation of Mogrol

The final and most extensive phase of this compound biosynthesis is the sequential addition of glucose moieties to the mogrol aglycone. This process is carried out by a series of UDP-glucosyltransferases (UGTs). The initial glycosylation at the C-3 hydroxyl group of mogrol is catalyzed by UGT74AC1 , forming mogroside IE.[1][5] Subsequent glycosylations at both the C-3 and C-24 positions by various UGTs lead to the formation of mogrosides with increasing numbers of glucose units, culminating in the highly sweet this compound (mogroside V), which possesses five glucose molecules.[3][8]

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes and the in vivo concentrations of intermediates. The following tables summarize the available quantitative data for key enzymes and the accumulation of major mogrosides in S. grosvenorii fruit.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Allele/Variant | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1 min-1) | Specific Activity (nmol min-1 mg-1) | Reference(s) |

| Cucurbitadienol Synthase (SgCS) | 50R573L | 2,3-Oxidosqualene | - | - | - | 10.24 | [2][9] |

| 50C573L | 2,3-Oxidosqualene | - | - | - | ~8.19 | [2] | |

| 50R573Q | 2,3-Oxidosqualene | - | - | - | - | [2] | |

| 50C573Q | 2,3-Oxidosqualene | - | - | - | - | [2] | |

| 50K573L (mutant) | 2,3-Oxidosqualene | - | - | - | ~13.6 | [9] | |

| UGT74AC1 | Wild Type | Mogrol | 41.4 | - | - | - | [1] |

| Quercetin | 58.2 | - | - | - | [1] | ||

| Naringenin | 54.7 | - | - | - | [1] |

Note: '-' indicates data not reported in the cited literature.

Table 2: Accumulation of Major Mogrosides in Siraitia grosvenorii Fruit

| Mogroside | Average Content (mg/g dry weight) | Reference(s) |

| Mogroside V | 4.86 - 13.49 | [2] |

| 11-oxo-Mogroside V | 2.67 | [2] |

| Mogroside IVe | 1.12 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

The following is a general protocol for the expression and purification of enzymes such as SgCS and UGTs in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene of interest (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

-

Transformation: Transform the expression plasmid into competent E. coli cells and plate on selective LB agar plates.[10]

-

Culture and Induction: Inoculate a single colony into a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18°C) overnight.[10][11]

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.[11]

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove unbound proteins. Elute the His-tagged protein with elution buffer.[11][12]

-

Analysis and Storage: Analyze the eluted fractions by SDS-PAGE for purity. Pool the pure fractions and dialyze against storage buffer. Store the purified protein at -80°C.

In Vitro Enzyme Assays

Cucurbitadienol Synthase (SgCS) Assay:

-

Reaction Mixture: 50 mM Tris-HCl (pH 7.0), 10 mM MgCl2, 2 mM DTT, 50 µM 2,3-oxidosqualene (substrate), and purified SgCS enzyme.

-

Procedure: Incubate the reaction mixture at 30°C for 1-2 hours. Stop the reaction by adding an equal volume of ethyl acetate. Extract the product, dry the organic phase, and redissolve in a suitable solvent for analysis.

-

Analysis: Analyze the product by GC-MS or LC-MS to identify and quantify the cucurbitadienol formed.[2]

UDP-Glucosyltransferase (UGT) Assay:

-

Reaction Mixture: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 2 mM UDP-glucose, 100 µM mogrol or other mogroside substrate, and purified UGT enzyme.[3][13]

-

Procedure: Incubate the reaction at 30°C for 30-60 minutes. Terminate the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by HPLC or LC-MS/MS to quantify the glycosylated product.[3]

Site-Directed Mutagenesis

This protocol outlines a typical PCR-based site-directed mutagenesis procedure to introduce specific mutations into a gene of interest, for example, to study the structure-function relationship of UGTs.[14][15][16][17][18]

Materials:

-

Plasmid DNA containing the target gene

-

Complementary mutagenic primers

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design: Design a pair of complementary primers containing the desired mutation.

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.

-

DpnI Digestion: Digest the PCR product with DpnI to specifically degrade the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli.

-

Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation.

LC-MS/MS Analysis of Mogrosides

This protocol provides a general framework for the quantitative analysis of this compound and other mogrosides from plant material or in vitro reactions.[19][20][21][22]

Sample Preparation:

-

Extraction: Homogenize the plant material and extract with 80% methanol in an ultrasonic bath.

-

Purification: Centrifuge the extract and pass the supernatant through a C18 SPE cartridge to remove interfering compounds.

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each mogroside.

Data Analysis:

-

Quantify the mogrosides by comparing the peak areas from the samples to a standard curve generated with authentic standards.

Conclusion

The elucidation of the biosynthetic pathway of this compound has opened up new avenues for its sustainable production. This technical guide provides a comprehensive resource for researchers aiming to further investigate and engineer this pathway. The provided data and protocols serve as a foundation for future studies focused on enhancing the yield of this valuable natural sweetener through biotechnological approaches. Further research into the kinetics of the P450 enzymes and the full spectrum of UGTs involved will be critical for the complete understanding and successful manipulation of this complex metabolic pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Open Access) The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. (2016) | Maxim Itkin | 153 Citations [scispace.com]

- 5. Functional Characterization of Cucurbitadienol Synthase and Triterpene Glycosyltransferase Involved in Biosynthesis of Mogrosides from Siraitia grosvenorii----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]

- 6. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heterologous protein expression in E. coli [protocols.io]

- 11. neb.com [neb.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]

- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 15. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]

- 16. miteshshrestha.wordpress.com [miteshshrestha.wordpress.com]

- 17. bowdish.ca [bowdish.ca]

- 18. DiRect: Site-directed mutagenesis method for protein engineering by rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lcms.cz [lcms.cz]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Siraitic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siraitic acid A is a cucurbitane-type triterpenoid and a key aglycone of the mogrosides, the intensely sweet compounds found in the fruit of Siraitia grosvenorii (monk fruit). As the foundational structure for these bioactive glycosides, understanding the physicochemical properties of this compound is crucial for its isolation, characterization, and evaluation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and explores its potential biological activities.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is not widely available in the public domain, the following tables summarize the currently known and calculated properties.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₉H₄₄O₅ | PubChem[1] |

| Molecular Weight | 472.66 g/mol | MedChemExpress[2] |

| Appearance | Powder | BioCrick[3] |

| Calculated XLogP3 | 5.1 | PubChem[1] |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| pKa | Not Reported | - |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Soluble | BioCrick[3] |

| Dichloromethane | Soluble | BioCrick[3] |

| Ethyl Acetate | Soluble | BioCrick[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | BioCrick[3] |

| Acetone | Soluble | BioCrick[3] |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not specifically published. However, standard methodologies for natural products can be applied. The following sections outline these generalized protocols.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute) with a fresh sample.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Solubility Determination (Saturation Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.

-

Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. As this compound possesses a carboxylic acid group, its pKa is a key parameter.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (typically a co-solvent system like water/methanol if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall ADME properties.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Isolation and Purification Workflow

The isolation of this compound typically involves the hydrolysis of mogrosides extracted from Siraitia grosvenorii fruit, followed by chromatographic purification. A generalized workflow is presented below.

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, research on triterpenoids from Siraitia grosvenorii and other cucurbitane-type triterpenoids suggests potential biological activities, including anti-inflammatory and cytotoxic effects.[4] Triterpenoids are known to interact with various cellular targets and signaling pathways.

One of the key areas of investigation for similar compounds is their pro-apoptotic effect in cancer cells. A hypothetical signaling pathway illustrating how a triterpenoid like this compound might induce apoptosis is presented below. It is critical to note that this is a generalized and hypothetical pathway, and specific experimental validation for this compound is required.

Caption: Hypothetical apoptotic signaling pathway potentially modulated by this compound.

Conclusion

This compound represents a molecule of significant interest due to its role as the aglycone of the sweet mogrosides and the potential biological activities associated with its triterpenoid structure. This guide has summarized the available physicochemical data and provided a framework of standard experimental protocols for its further characterization. The lack of extensive experimental data, particularly regarding its biological mechanism of action, highlights a clear area for future research. A deeper understanding of the physicochemical properties and biological activities of this compound will be instrumental in unlocking its full potential in the fields of medicinal chemistry and drug development.

References

- 1. enamine.net [enamine.net]

- 2. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Sources and Abundance of Siraitic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siraitic acid A is a nor-cucurbitacin triterpenoid, a class of plant-specific compounds.[1] Like other cucurbitane-type compounds, it is derived from a tetracyclic triterpene skeleton. These compounds are of significant interest to the scientific community due to their structural diversity and potential biological activities. This guide provides a comprehensive overview of the natural sources, abundance, biosynthesis, and methodologies for the extraction and quantification of this compound, with a focus on its primary botanical origin, Siraitia grosvenorii.

Natural Sources

The primary and exclusive natural source identified for this compound is the plant Siraitia grosvenorii (Swingle) C. Jeffrey, commonly known as monk fruit or Luo Han Guo. Specifically, this compound, along with its isomers Siraitic acid B, D, and F, have been isolated from the roots of this perennial vine, which belongs to the Cucurbitaceae family.[1][2][3] While the fruit of S. grosvenorii is renowned for its high concentration of intensely sweet triterpenoid glycosides known as mogrosides, the roots are the principal repository of the free acid forms, including this compound.[1]

Abundance of this compound and Related Compounds

Quantitative data specifically detailing the concentration of this compound (e.g., in mg/g of root tissue) is not extensively reported in publicly available scientific literature. However, the abundance of other major chemical constituents in various parts of the Siraitia grosvenorii plant has been documented. This data, summarized in Table 1, provides a quantitative context for the chemical composition of the plant.

Table 1: Abundance of Major Chemical Constituents in Siraitia grosvenorii

| Compound Class | Specific Compound | Plant Part | Abundance (w/w) | Reference(s) |

| Triterpenoid Glycosides | Total Mogrosides | Dried Fruit Powder | ~3.8% | [2] |

| Mogroside V | Dried Fruit | 0.8% - 1.3% | [2] | |

| Total Mogrosides | Fresh Fruit | ~1.19% | [1] | |

| Flavonoids | Grosvenorine | Dried Fruit Peel | 0.472 mg/g | [1] |

| Kaempferitrin | Dried Fruit Peel | 0.095 mg/g | [1] | |

| Total Flavonoids | Fresh Fruit | 5 - 10 mg/piece | [4] | |

| Amino Acids | Glutamic Acid | Dried Fruit | ~10.82 mg/g | [4] |

| Aspartic Acid | Dried Fruit | ~11.25 mg/g | [4] | |

| Polysaccharides | Total Polysaccharides | Fruit Flesh | 2.88% - 7.13% | [4] |

Note: The specific yield and abundance of this compound can vary based on the plant's age, cultivation conditions, and the extraction methodology employed.

Biosynthesis of Cucurbitane-Type Triterpenoids

This compound is a derivative of the cucurbitane skeleton. The biosynthesis of this skeleton in S. grosvenorii begins with the cyclization of 2,3-oxidosqualene, a key intermediate in the isoprenoid pathway. This cyclization is a critical branch point that differentiates the biosynthesis of cucurbitane triterpenoids from that of sterols. The reaction is catalyzed by a specific oxidosqualene cyclase, cucurbitadienol synthase (CS). The resulting product, cucurbitadienol, serves as the foundational precursor for a vast array of cucurbitane-type compounds. Subsequent modifications, including oxidation and hydroxylation reactions, are catalyzed by cytochrome P450 monooxygenases (CYP450s) to form the diverse structures seen in this family, including the aglycone of siraitic acids.[5]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the extraction, isolation, and quantification of this compound from S. grosvenorii roots. These methodologies are synthesized from standard phytochemical analysis techniques.

Extraction and Isolation of this compound

This protocol outlines a multi-step solvent extraction and chromatographic separation process.

-

Sample Preparation:

-

Obtain fresh, healthy roots of Siraitia grosvenorii.

-

Wash the roots thoroughly with deionized water to remove soil and debris.

-

Air-dry the roots in a shaded, well-ventilated area or use a lyophilizer until brittle.

-

Grind the dried roots into a fine powder (40-60 mesh) using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered root material (e.g., 500 g) with 95% ethanol (EtOH) at a 1:10 solid-to-liquid ratio (w/v) at room temperature for 24 hours with continuous stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 45°C to yield a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water and partition it sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The Siraitic acids, being moderately polar, are expected to partition primarily into the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness in vacuo.

-

-

Chromatographic Purification:

-

Subject the dried ethyl acetate fraction to column chromatography over a silica gel (100-200 mesh) column.

-

Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Pool fractions containing the compound of interest (this compound) based on TLC profiles.

-

Perform further purification of the pooled fractions using preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column to obtain pure this compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative analysis of this compound.

-

Preparation of Standard Solutions:

-

Accurately weigh a certified reference standard of this compound (e.g., 1 mg).

-

Dissolve it in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Preparation of Sample Solution:

-

Accurately weigh 1.0 g of the dried powdered root of S. grosvenorii.

-

Extract with methanol (25 mL) using ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography system with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile (A) and 0.1% phosphoric acid in water (B). A typical gradient might be: 0-20 min, 30-60% A; 20-25 min, 60-90% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Express the final content as mg of this compound per gram of dried root material.

-

Conclusion and Future Directions

This compound is a structurally interesting nor-cucurbitacin triterpenoid found exclusively in the roots of Siraitia grosvenorii. While the fruit of this plant has been extensively studied for its sweet mogrosides, the chemical constituents of the roots, including the siraitic acids, are less characterized, particularly in quantitative terms. The protocols provided herein offer a robust framework for the isolation and analysis of this compound, enabling further investigation into its physicochemical properties and potential pharmacological activities.

Future research should focus on:

-

Quantitative Analysis: Developing and validating sensitive analytical methods to accurately determine the abundance of this compound and its isomers in S. grosvenorii roots across different cultivars and geographical locations.

-

Biosynthetic Pathway Elucidation: Identifying the specific cytochrome P450s and other enzymes responsible for the conversion of the cucurbitadienol skeleton into the unique structure of this compound.

-

Pharmacological Screening: Investigating the biological activities of purified this compound to explore its potential in drug development and therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 5. An efficient approach to finding Siraitia grosvenorii triterpene biosynthetic genes by RNA-seq and digital gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Siraitic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Siraitic acid A, a cucurbitane-type triterpenoid isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

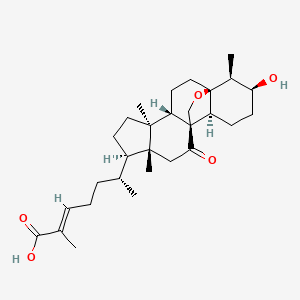

Chemical Structure

This compound possesses a complex pentacyclic triterpenoid skeleton. Its chemical structure is presented below:

Figure 1. Chemical Structure of this compound.

Spectroscopic Data

The structural elucidation of this compound has been achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The assignments are based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound (in C₅D₅N)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 38.5 | 1.65 (m), 1.12 (m) |

| 2 | 27.9 | 1.89 (m), 1.75 (m) |

| 3 | 78.1 | 3.45 (dd, J = 11.5, 4.5) |

| 4 | 39.2 | - |

| 5 | 56.1 | 1.05 (d, J = 10.0) |

| 6 | 76.8 | 4.45 (br s) |

| 7 | 121.3 | 5.85 (d, J = 5.5) |

| 8 | 141.2 | - |

| 9 | 49.8 | 2.55 (m) |

| 10 | 37.5 | - |

| 11 | 211.5 | - |

| 12 | 48.2 | 2.95 (d, J = 16.0), 2.45 (d, J = 16.0) |

| 13 | 47.1 | - |

| 14 | 50.1 | - |

| 15 | 32.8 | 1.55 (m), 1.25 (m) |

| 16 | 71.8 | 4.65 (m) |

| 17 | 51.2 | 2.35 (m) |

| 18 | 19.5 | 1.25 (s) |

| 19 | 19.8 | 1.08 (s) |

| 20 | 42.1 | 2.15 (m) |

| 21 | 31.8 | 1.02 (d, J = 6.5) |

| 22 | 35.1 | 1.85 (m), 1.60 (m) |

| 23 | 68.5 | 3.95 (m) |

| 24 | 150.5 | 5.95 (br s) |

| 25 | 128.9 | - |

| 26 | 25.9 | 1.88 (s) |

| 27 | 18.2 | 1.75 (s) |

| 28 | 28.5 | 1.35 (s) |

| 29 | 29.1 | 1.32 (s) |

| 30 | 178.5 | - |

Data compiled from published literature on cucurbitane triterpenoids from Siraitia grosvenorii.

High-Resolution Mass Spectrometry (HR-MS) Data

HR-ESI-MS is a powerful technique for determining the elemental composition of a molecule with high accuracy.

Table 2: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 473.3267 | 473.3265 | C₂₉H₄₅O₅ |

| [M+Na]⁺ | 495.3086 | 495.3083 | C₂₉H₄₄O₅Na |

This data confirms the molecular formula of this compound as C₂₉H₄₄O₅.

Experimental Protocols

The following sections outline the general procedures for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from the dried fruits of Siraitia grosvenorii. A general workflow for its extraction and purification is as follows:

Caption: General workflow for the isolation of this compound.

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer, typically at 500 MHz for ¹H and 125 MHz for ¹³C.

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated pyridine (C₅D₅N).

-

1D NMR: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.

-

2D NMR: COSY, HSQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignments.

Mass Spectrometry

High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) or a similar high-resolution mass spectrometer.

-

Sample Preparation: A dilute solution of this compound in methanol or acetonitrile is prepared.

-

Ionization: The sample is introduced into the mass spectrometer via an electrospray ion source, typically in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a natural product like this compound follows a logical progression from isolation to detailed structural elucidation.

Caption: Logical workflow for the spectroscopic analysis of a natural product.

This guide provides foundational spectroscopic data and methodologies for this compound, which can aid in its identification, quantification, and further investigation for potential therapeutic applications. For more in-depth analysis, researchers are encouraged to consult the primary literature on the phytochemical investigation of Siraitia grosvenorii.

Siraitic Acid A: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siraitic acid A, a triterpenoid aglycone of the sweet-tasting mogrosides from Siraitia grosvenorii, is a compound of increasing interest for its potential pharmacological activities. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for preclinical and formulation development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with illustrative data from related compounds and detailed experimental protocols to guide further research.

Introduction to this compound

This compound is the core non-sugar component of mogrosides, the intensely sweet compounds found in monk fruit. As the aglycone, its own physicochemical properties are distinct from its glycosidic parent compounds and are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods and formulations. This guide focuses on two key developability parameters: solubility and stability.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and ease of formulation. Currently, publicly available quantitative solubility data for this compound is limited.

Qualitative Solubility

This compound has been reported to be soluble in a range of organic solvents. This suggests a lipophilic character, which is expected for a triterpenoid structure.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Source: Information compiled from supplier data sheets.

Quantitative Solubility (Illustrative Data)

In the absence of specific quantitative data for this compound, we present data for a related compound, Mogroside V, to provide context. It is important to note that the glycosylation of Mogroside V significantly increases its polarity and, therefore, its aqueous solubility compared to its aglycone, this compound.

Table 2: Quantitative Solubility of Mogroside V

| Solvent | Approximate Solubility |

| DMSO | ~1 mg/mL[1] |

| Dimethylformamide | ~1 mg/mL[1] |

| PBS (pH 7.2) | ~10 mg/mL[1] |

Furthermore, a commercially available monk fruit extract containing 80% mogrosides exhibits high water solubility (24g/100g at 24°C), underscoring the impact of glycosylation on aqueous solubility.[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. The following is a detailed protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a validated quantitative method for this compound

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

Figure 1: Experimental workflow for solubility determination by the shake-flask method.

Stability of this compound

Stability testing is crucial to identify potential degradation pathways, determine shelf-life, and establish appropriate storage conditions. As no specific stability studies on this compound are publicly available, this section outlines a comprehensive forced degradation study protocol based on ICH guidelines.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours |

| Oxidation | 3% H₂O₂ | 24 - 72 hours |

| Thermal | 60°C | 1 - 7 days |

| Photostability | ICH Q1B conditions (UV & Vis light) | As per guidelines |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature.

-

Withdraw samples at various time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with 3% H₂O₂.

-

Incubate at room temperature, protected from light.

-

Withdraw samples at various time points.

-

-

Thermal Degradation:

-

Transfer a known amount of solid this compound to a vial.

-

Place the vial in an oven at a set temperature (e.g., 60°C).

-

At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

-

-

Photostability:

-

Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

-

Figure 2: General workflow for a forced degradation study of this compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.

Illustrative HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating compounds of varying polarity.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm), coupled with mass spectrometry for identification of unknowns.

-

Column Temperature: 30°C.

Validation Parameters (as per ICH Q2(R1)):

-

Specificity (including peak purity analysis)

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Detection Limit (LOD)

-

Quantitation Limit (LOQ)

-

Robustness

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are still under investigation, its structural similarity to other triterpenoids suggests potential interactions with various cellular targets. The diagram below illustrates a hypothetical relationship between the physicochemical properties of this compound and its potential biological activity, which is a critical consideration in drug development.

Figure 3: Relationship between physicochemical properties and biological activity.

Conclusion

The solubility and stability of this compound are critical parameters that require thorough investigation for its successful development as a potential therapeutic agent. This guide has provided a summary of the currently available qualitative data and has outlined detailed experimental protocols for the quantitative determination of these properties. By following these methodologies, researchers can generate the necessary data to support formulation development, define appropriate storage conditions, and advance the understanding of this promising natural product. Further research is warranted to establish a comprehensive physicochemical profile of this compound.

References

In Silico Prediction of Siraitic Acid A Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siraitic acid A, a cucurbitane triterpenoid isolated from the fruit of Siraitia grosvenorii, has garnered interest for its potential therapeutic properties. However, its molecular mechanisms of action and direct protein targets remain largely unelucidated. This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico prediction of this compound's biological targets. By leveraging established computational methodologies, researchers can identify and prioritize potential protein interactions, paving the way for targeted experimental validation. This document outlines a systematic workflow, from initial target fishing to pathway analysis, and presents simulated data and visualizations to illustrate the process.

Introduction

The advancement of computational biology has revolutionized the early stages of drug discovery.[1][2] In silico methods offer a rapid and cost-effective approach to identify potential drug-target interactions, significantly narrowing the field of candidates for subsequent in vitro and in vivo validation.[1][3] this compound, with its complex chemical structure, presents a compelling case for the application of these computational techniques to uncover its therapeutic potential. This guide details a hypothetical workflow for predicting the protein targets of this compound, providing researchers with a foundational methodology to apply to this and other natural products.

Hypothetical Workflow for Target Prediction

The in silico target prediction for this compound can be conceptualized as a multi-stage process, beginning with the acquisition of the ligand structure and culminating in the identification of potential biological pathways.

Figure 1: Hypothetical workflow for in silico prediction of this compound targets.

Methodologies and Protocols

This section provides a detailed, hypothetical protocol for each stage of the in silico workflow.

Ligand Preparation

-

Structure Acquisition: The 3D structure of this compound can be obtained from public databases such as PubChem (CID: 138911439).[4]

-

Energy Minimization: To obtain a stable conformation, the ligand structure should be energy-minimized using a force field such as MMFF94. This can be performed using software like Avogadro or PyMOL.

Target Fishing and Virtual Screening

-

Reverse Docking/Pharmacophore Screening:

-

Objective: To identify a preliminary set of potential protein targets.

-

Protocol:

-

Upload the energy-minimized structure of this compound to a reverse docking server like PharmMapper or SwissTargetPrediction.

-

These servers screen the ligand against a database of pharmacophore models derived from known protein-ligand complexes.

-

The output will be a ranked list of potential targets based on the fit score.

-

-

-

Molecular Docking:

-

Objective: To predict the binding affinity and pose of this compound to the prioritized targets from the initial screening.

-

Protocol (using AutoDock as an example):

-

Target Preparation: Obtain the 3D structures of the prioritized target proteins from the Protein Data Bank (PDB). Remove water molecules, add polar hydrogens, and assign charges.

-

Grid Box Definition: Define the binding site on the target protein. This can be based on the location of a known co-crystallized ligand or predicted using pocket detection algorithms.

-

Docking Simulation: Perform the docking using a Lamarckian genetic algorithm.

-

Analysis: Analyze the resulting docking poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

-

-

Post-Screening Analysis

-

Binding Interaction Analysis:

-

Objective: To visualize and understand the molecular interactions between this compound and its potential targets.

-

Protocol: Use software like LigPlot+ or PyMOL to visualize the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.

-

-

ADMET Prediction:

-

Objective: To assess the drug-likeness and pharmacokinetic properties of this compound.

-

Protocol: Utilize online tools like SwissADME or pkCSM to predict properties such as absorption, distribution, metabolism, excretion, and toxicity.

-

Hypothetical Data Presentation

The following tables represent simulated quantitative data that could be generated from the described workflow.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| MDM2 | 4HBM | -8.9 | LEU54, GLY58, ILE61, VAL93 |

| STAT3 | 6NJS | -8.2 | LYS591, GLU638, SER636 |

| TGFB1 | 1KLA | -7.8 | ARG25, LYS31, TRP32 |

| MAPK1 | 4QTB | -7.5 | LYS54, ASP111, MET108 |

Table 2: Hypothetical ADMET Prediction for this compound

| Property | Predicted Value |

| Molecular Weight | 472.66 g/mol |

| LogP | 4.2 |

| H-bond Donors | 2 |

| H-bond Acceptors | 5 |

| Lipinski's Rule of 5 | Yes (0 violations) |

| GI Absorption | High |

| BBB Permeant | No |

Potential Signaling Pathway Analysis

Based on the hypothetical targets identified, a protein-protein interaction (PPI) network can be constructed to visualize the relationships between these targets. Subsequent pathway enrichment analysis can suggest biological pathways that may be modulated by this compound.

Figure 2: Hypothetical signaling pathways modulated by this compound.

The hypothetical interaction of this compound with targets like MDM2 and STAT3 could suggest its involvement in cancer-related pathways. For instance, the inhibition of MDM2 could lead to the stabilization of the tumor suppressor p53.[5]

Conclusion and Future Directions

This guide presents a hypothetical but scientifically grounded workflow for the in silico prediction of this compound's biological targets. The methodologies described, from reverse docking to pathway analysis, provide a robust framework for generating testable hypotheses. It is crucial to emphasize that these computational predictions require experimental validation. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based assays are essential next steps to confirm the predicted interactions and elucidate the functional consequences of this compound binding to its targets. The integration of computational and experimental approaches will be paramount in unlocking the full therapeutic potential of this promising natural compound.[3]

References

- 1. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Survey on the Computational Approaches to Identify Drug Targets in the Postgenomic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C29H44O5 | CID 138911439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In Silico Analysis Reveals MDM2 as a Potential Target of Ursolic Acid for Overcoming Tamoxifen Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Methods for the Quantification of Siraitic Acid A and its Glycosides

Audience: Researchers, scientists, and drug development professionals.

Introduction Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine cultivated for its intensely sweet fruit. The sweetness is attributed to a group of cucurbitane-type triterpenoid glycosides known as mogrosides.[1][2] Mogroside V is the most abundant and sweetest of these compounds.[1][2] The aglycone of these mogrosides is Siraitic acid A, also referred to as mogrol. The quantification of these compounds is crucial for the quality control of monk fruit extracts used as natural, zero-calorie sweeteners and for pharmacological research into their antidiabetic, antioxidative, and anti-inflammatory properties.[2] This document provides detailed protocols and comparative data for the quantification of mogrosides, the precursors to this compound, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflows and Chemical Relationships

The quantification of active compounds from Siraitia grosvenorii involves a multi-step process from raw material to analytical measurement. The target analytes, mogrosides, are glycosides of the aglycone this compound (mogrol).

Sample Preparation: Ultrasound-Assisted Extraction

Ultrasound-assisted solid-liquid extraction is an efficient and reproducible method for extracting mogrosides from dried monk fruit.[1]

Protocol:

-

Homogenization: Weigh a sample of dried S. grosvenorii fruit and grind it into a fine, homogenous powder.

-

Extraction Solvent: Prepare an extraction solvent of 80% methanol in water (v/v).

-

Extraction: Add the powdered fruit sample to the extraction solvent (a common ratio is 1:20 g/mL).[3]

-

Sonication: Place the mixture in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes). This enhances extraction efficiency.

-

Filtration: After sonication, filter the mixture to separate the extract from the solid plant material.[1]

-

Sample for Analysis: The resulting filtrate is the sample solution. If necessary, it can be further diluted with the extraction solvent before injection into the analytical system.

Analytical Methodologies

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of mogrosides. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices or trace-level analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is robust and widely accessible for routine quality control. Mogrosides are typically detected at a low UV wavelength, around 203 nm.[4][5]

Table 1: HPLC-UV Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) | [4][5] |

| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) | [5] |

| Flow Rate | 0.6 mL/min | [4] |

| Detection Wavelength | 203 nm | [4][5] |

| Column Temperature | 30 °C | [4] |

| Injection Volume | 20 µL |[4] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte, minimizing interference from the sample matrix.[1]

Table 2: LC-MS/MS Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| LC System | Agilent 1260 Series or equivalent | [1] |

| Column | Agilent Poroshell 120 SB C18 | [1] |

| Mobile Phase | Acetonitrile (A) and Water (B), both with 0.1% formic acid | [1] |

| Flow Rate | 0.25 mL/min | [1] |

| Elution | Gradient | [1] |

| Ionization Mode | Electrospray Ionization (ESI), typically negative ion mode | [4] |

| Detection | Multiple Reaction Monitoring (MRM) |[6] |

Method Validation and Quantitative Data

Method validation ensures that the analytical procedure is accurate, precise, and reliable. Key validation parameters include linearity, recovery, precision, and sensitivity (LOD/LOQ).

Table 3: Summary of Quantitative Performance Data

| Parameter | HPLC-UV Method | HPLC-MS/MS Method | Reference |

|---|---|---|---|

| Linearity (r²) | - | ≥ 0.9984 | [1] |

| Recovery (%) | 85.1 - 103.6% | 91.22 - 106.58% | [1][5] |

| Precision (Intra-day RSD) | < 8.68% | < 3.42% | [1][5] |

| Precision (Inter-day RSD) | < 5.78% | < 3.79% | [1][5] |

| Limit of Detection (LOD) | 0.75 µg/mL | - | [5] |

| Limit of Quantification (LOQ) | 2.0 µg/mL | - |[5] |

Data presented is for Mogroside V and other major mogrosides as representative analytes.

Detailed Protocols

Protocol 1: Quantitative Analysis of Mogroside V by HPLC-UV

This protocol is based on a validated method using micelle-mediated cloud-point extraction followed by HPLC-UV analysis.[5]

-

Standard Preparation: Prepare a stock solution of Mogroside V standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

-

Sample Preparation:

-

Extract Mogroside V from the homogenized fruit powder using the ultrasound-assisted method described previously or a validated cloud-point extraction method.[5]

-

Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Analysis:

-

Set up the HPLC system according to the parameters in Table 1.

-

Inject the prepared standards and samples onto the column.

-

Record the chromatograms at 203 nm.

-

-

Quantification:

-

Identify the peak corresponding to Mogroside V in the sample chromatograms by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of Mogroside V in the samples by interpolating their peak areas on the calibration curve.

-

Protocol 2: High-Sensitivity Quantification of Mogrosides by LC-MS/MS

This protocol is adapted from a method for the simultaneous determination of eight major mogrosides.[1]

-

Standard Preparation: Prepare a mixed stock solution containing all mogroside standards (e.g., Mogroside III, IV, V, VI, Siamenoside I). Prepare a series of calibration standards by diluting the mixed stock solution.

-

Sample Preparation:

-

Use the ultrasound-assisted extraction protocol (Section 1).

-

Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS system according to the parameters in Table 2.

-

Optimize the mass spectrometer settings (e.g., nebulizer gas pressure, dry gas flow, and temperature) for the target analytes.[4]

-

Develop an MRM method by identifying the optimal precursor ion and product ions for each mogroside.

-

Inject the standards and samples.

-

-

Quantification:

-

Generate calibration curves for each mogroside based on the peak areas obtained from the MRM chromatograms of the standards.

-

Calculate the concentration of each mogroside in the samples using their respective calibration curves. Good linearity (r² ≥ 0.9984) should be achieved for reliable quantification.[1]

-

References

- 1. ABC Herbalgram Website [herbalgram.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Siraitic Acid A in Biological Matrices using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siraitic acid A is a cucurbitane-type triterpenoid aglycone from Siraitia grosvenorii, a plant known for its intensely sweet compounds, mogrosides. While mogrosides have been extensively studied, the analysis of their aglycone, this compound, is also of significant interest in pharmacokinetic and metabolic studies. This application note details a sensitive and selective HPLC-MS/MS method for the quantitative determination of this compound in biological matrices. The described method is adapted from established protocols for the analysis of mogrosides, which are structurally related compounds.

Experimental Protocols

1. Sample Preparation (Plasma)

A simple protein precipitation method is employed for the extraction of this compound from plasma samples.[1]

-

To 75 µL of plasma, add 250 µL of methanol.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 12,000 rpm for 10 minutes.

-

Collect the supernatant and inject a 4 µL aliquot into the HPLC-MS/MS system.[1]

2. Sample Preparation (Fruit/Tissue Homogenate)

For solid samples such as fruit or tissue, an ultrasound-assisted solid-liquid extraction is recommended.[2]

-

Homogenize the sample.

-

To a known weight of the homogenate (e.g., 1 g), add 10 mL of 80% methanol in water (v/v).

-

Sonicate the mixture for 30 minutes.[2]

-

Centrifuge the sample at 12,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

The filtrate is ready for injection into the HPLC-MS/MS system.

3. HPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the analysis of triterpenoid compounds.

-

Column: Reversed-phase C18 column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50 mm, 3.0 µm or Poroshell 120 SB C18).[1][4]

-

Mobile Phase:

-

Gradient Elution: A gradient elution is suggested to ensure good separation and peak shape.[2] (See Table 1 for a typical gradient program).

-

Flow Rate: 0.25 mL/min.[2]

-

Injection Volume: 4 µL.[1]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[1][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 85 | 15 |

| 3.0 | 79 | 21 |

| 10.0 | 79 | 21 |

| 10.1 | 60 | 40 |

| 12.0 | 60 | 40 |

| 12.1 | 85 | 15 |

| 15.0 | 85 | 15 |

Table 2: MS/MS Parameters for this compound (Hypothetical)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |

| This compound | 477.4 [M-H]⁻ | 433.4 | 200 | 130 | 25 |

| Internal Standard | To be determined | To be determined | 200 | To be determined | To be determined |

Note: The precursor and product ions for this compound are proposed based on its chemical structure and may require optimization.

4. Method Validation

The method should be validated for linearity, precision, accuracy, and sensitivity according to standard guidelines. The following tables summarize typical validation results from a similar mogroside V assay, which can be used as a reference for the expected performance of the this compound method.[1][5]

Table 3: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantitation (LOQ) (ng/mL) |

| Mogroside V | 96.0 - 96000 | > 0.998 | 96.0 |

Table 4: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Mogroside V | 192 | < 9.2 | < 10.1 | 96.2 - 105.0 |

| Mogroside V | 1920 | < 9.2 | < 10.1 | 96.2 - 105.0 |

| Mogroside V | 76800 | < 9.2 | < 10.1 | 96.2 - 105.0 |

Table 5: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Mogroside V | 192 | 91.3 - 95.7 | 98.2 - 105.0 |

| Mogroside V | 1920 | 91.3 - 95.7 | 98.2 - 105.0 |

| Mogroside V | 76800 | 91.3 - 95.7 | 98.2 - 105.0 |

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Key steps in HPLC-MS/MS method development and validation.

References

- 1. pjps.pk [pjps.pk]

- 2. ABC Herbalgram Website [herbalgram.org]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Siraitic Acid A: In Vitro Cell-Based Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro cell-based assays to characterize the biological activity of Siraitic acid A, a cucurbitane triterpenoid with potential therapeutic applications. The protocols outlined below are designed to assess its cytotoxic, anti-inflammatory, and apoptotic effects.